molecular formula C22H15Br2ClN2 B10912003 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole

1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole

Cat. No.: B10912003
M. Wt: 502.6 g/mol
InChI Key: TYNQIPDGODNMDU-UHFFFAOYSA-N
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Description

1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, bromophenyl, and chloro groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.

    Chlorination: The chlorination of the pyrazole ring can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole can be compared with other pyrazole derivatives such as:
    • 1-benzyl-3,5-diphenyl-4-chloro-1H-pyrazole
    • 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
    • 1-benzyl-3,5-bis(3-chlorophenyl)-4-chloro-1H-pyrazole

Uniqueness

The unique combination of benzyl, bromophenyl, and chloro substituents in this compound imparts specific chemical properties that differentiate it from other similar compounds. These properties include its reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H15Br2ClN2

Molecular Weight

502.6 g/mol

IUPAC Name

1-benzyl-3,5-bis(3-bromophenyl)-4-chloropyrazole

InChI

InChI=1S/C22H15Br2ClN2/c23-18-10-4-8-16(12-18)21-20(25)22(17-9-5-11-19(24)13-17)27(26-21)14-15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

TYNQIPDGODNMDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br

Origin of Product

United States

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